The synthesis of Acron MC involves the polymerization of methyl methacrylate monomers. This process can be initiated through various methods, including thermal initiation and chemical initiation using benzoyl peroxide or other radical initiators.
The polymerization typically occurs in bulk or solution, where the control over temperature and reaction time is crucial to achieve the desired molecular weight and properties of the resulting polymer. The process may also include the addition of cross-linking agents to enhance the mechanical strength and stability of the final product.
The molecular structure of poly(methyl methacrylate) consists of repeating units of methyl methacrylate, characterized by a backbone of carbon atoms with pendant methyl groups. The general formula can be represented as:
where represents the number of repeating units.
Acron MC exhibits a glass transition temperature typically around 105 °C, which influences its thermal properties and applications in environments requiring heat resistance.
Acron MC can undergo various chemical reactions, including:
These reactions are significant when considering the longevity and durability of dental applications where Acron MC is utilized. The incorporation of additives can also modify its properties for specific applications.
In dental applications, Acron MC acts as a matrix that supports various functional components, such as fillers or reinforcing agents. Its mechanism involves providing structural integrity while allowing for aesthetic customization through pigmentation.
Studies have shown that the mechanical properties, such as tensile strength and impact resistance, can be optimized by adjusting the formulation during synthesis, thereby enhancing its performance in clinical settings.
Relevant analyses indicate that modifications in synthesis parameters can lead to variations in these properties, impacting application suitability.
Acron MC finds extensive use in scientific and industrial applications, particularly in:
The evolution of microwave-cured dental resins began with Nishii's pioneering 1968 experiments demonstrating microwave energy's potential for acrylic polymerization. Early systems faced significant challenges:
Kimura's 1987 breakthrough established standardized protocols (500W, 3 minutes), but material incompatibility persisted until GC Corporation introduced the first commercial microwave-specific resin, Acron MC, in the late 1990s. This resolved monomer volatility through modified chemistry while maintaining denture base mechanical requirements [2] [6].
Table 1: Key Milestones in Microwave-Curing Resin Development
Year | Development | Significance |
---|---|---|
1968 | Nishii's initial experiments | First demonstration of microwave polymerization potential |
1987 | Kimura's standardization (500W/3min) | Established baseline processing parameters |
1989 | Non-metallic flask systems | Enabled safe microwave processing without arcing |
Late 1990s | Acron MC commercialization | First purpose-formulated microwave-curing resin |
Acron MC constitutes a thermoset PMMA-based system characterized by:
The technology's scope extends beyond complete dentures to include: partial denture frameworks, orthodontic appliances, and denture repairs—all processable at 500W in ≤3 minutes per flask [4] [6].
Acron MC introduced three material science advancements that redefined denture processing:
Table 2: Multi-Flask Processing Parameters for Acron MC
Number of Flasks | Time (450W) | Knoop Hardness | Residual Monomer |
---|---|---|---|
1 (Control) | 3 min | 17.2 ± 0.8 KHN | 0.42% |
2 | 4.5 min | 16.9 ± 0.7 KHN | 0.45% |
4 | 8.5 min | 16.7 ± 0.9 KHN | 0.48% |
6 | 13 min | 16.5 ± 1.1 KHN | 0.51% |
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